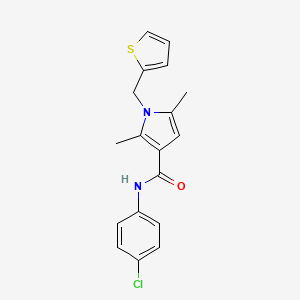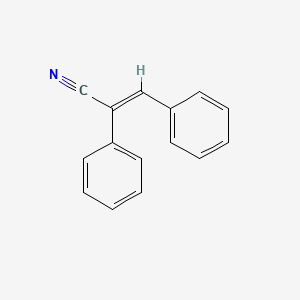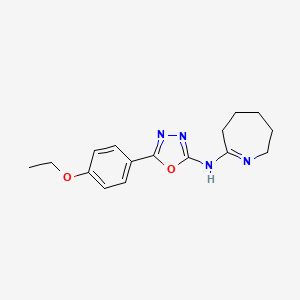![molecular formula C18H21N3O B1223484 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone](/img/structure/B1223484.png)
3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone is a member of pyridines and a member of piperazines.
科学的研究の応用
Antimuscarinic Activity
3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone has been studied for its antimuscarinic activity. This compound is part of a class of substituted 1-phenyl-3-piperazinyl-2-propanones, which were examined for selectivity on muscarinic receptors and effects on bladder function, mydriasis, and salivation in animal models. The nature of the substituent group on the terminal nitrogen of the piperazine moiety significantly influenced potency and selectivity (Kaiser et al., 1993).
Antitumor Activity
A series of 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes, related to the compound , displayed significant cytotoxicity against tumor cell lines in vitro and potent antitumor activity in vivo (Naito et al., 2005).
Serotonin Receptor Selectivity
New homo and hetero bis-piperazinyl-1-propanone derivatives, similar in structure to 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone, have been identified as selective ligands for 5-HT7 over 5-HT1A serotonin receptors. These compounds displayed nanomolar affinity values for the 5-HT7 receptor (Intagliata et al., 2016).
Neuroleptic Activity
Derivatives with a similar structural motif have been shown to possess potent neuroleptic activity, with certain compounds exhibiting a long duration of action in pharmacological tests (Boswell et al., 1978).
Enzymatic Resolution in Therapeutics
Enzymatic resolution of derivatives of 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone has been used in the preparation of optically pure compounds with potential as antitussive and central sedative therapeutic agents (Bianchi et al., 1992).
Analytical Methods for Purity Evaluation
Analytical methods like HPLC and TLC have been developed for determining the purity of compounds structurally related to 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone. This is crucial in pharmaceutical contexts for quality control (Muszalska et al., 2005).
Mast Cell Stabilizing Activities
Derivatives of 1-(2-pyridinyl)piperazine, structurally related to the compound in focus, have been studied for their mast cell stabilizing activities. These compounds showed significant activity in assays related to anaphylaxis and bronchospasm (Catto et al., 1987).
特性
製品名 |
3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone |
|---|---|
分子式 |
C18H21N3O |
分子量 |
295.4 g/mol |
IUPAC名 |
3-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C18H21N3O/c22-18(10-9-16-6-2-1-3-7-16)21-14-12-20(13-15-21)17-8-4-5-11-19-17/h1-8,11H,9-10,12-15H2 |
InChIキー |
JETNPWIMHULIBO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=CC=CC=C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Tert-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B1223402.png)
![Ethyl 4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B1223407.png)
![N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B1223409.png)
![N-[4-[[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolyl]oxy]phenyl]-2-thiophenecarboxamide](/img/structure/B1223410.png)

![7-Chloro-4-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]quinoline](/img/structure/B1223413.png)
![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B1223414.png)
![(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B1223416.png)
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1223421.png)

![N-[5-methyl-2-(4-methylphenyl)-3-pyrazolyl]-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl)oxy]acetamide](/img/structure/B1223424.png)
![3-methyl-4-oxo-1-phthalazinecarboxylic acid [2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1223426.png)
